molecular formula C9H9BrN4 B8348958 5-(4-bromophenethyl)-1H-tetrazole

5-(4-bromophenethyl)-1H-tetrazole

Cat. No.: B8348958
M. Wt: 253.10 g/mol
InChI Key: XVAYNUBEGCNOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenethyl)-1H-tetrazole is a specialized nitrogen-rich heterocycle of significant interest in advanced chemical research and development. As a member of the 5-substituted 1H-tetrazole family, this compound is primarily investigated for its role as a bioisostere for the carboxylic acid group in medicinal chemistry. This property is leveraged in the design of novel pharmaceutical candidates, such as angiotensin II receptor blockers, to improve metabolic stability and bioavailability . The 4-bromophenethyl substituent further enhances its utility as a key synthetic intermediate, facilitating cross-coupling reactions for constructing more complex molecular architectures. Beyond drug discovery, this tetrazole derivative serves as a valuable precursor in materials science, contributing to the development of energetic materials due to its high nitrogen content and thermal stability, as well as its application in the synthesis of coordination polymers and as a ligand for metal complexes . The compound's research value is rooted in the unique reactivity of the tetrazole ring and the synthetic handle provided by the bromine atom, making it a versatile building block for exploratory synthesis in both academic and industrial laboratories. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethyl]-2H-tetrazole

InChI

InChI=1S/C9H9BrN4/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6H2,(H,11,12,13,14)

InChI Key

XVAYNUBEGCNOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NNN=N2)Br

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 5-(4-bromophenethyl)-1H-tetrazole exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .

Antifungal Activity

The antifungal potential of 5-(4-bromophenethyl)-1H-tetrazole has also been investigated. It has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Antiviral Activity

Tetrazoles have been explored for their antiviral properties as well. Compounds similar to 5-(4-bromophenethyl)-1H-tetrazole have been tested against viruses like Herpes Simplex Virus and Influenza Virus, showing promise in inhibiting viral replication through interference with viral polymerases .

Anticancer Activity

The anticancer applications of 5-(4-bromophenethyl)-1H-tetrazole are particularly noteworthy. Studies indicate that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial efficacy of various tetrazoles, 5-(4-bromophenethyl)-1H-tetrazole was found to have a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains of bacteria. This suggests its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Cancer Cell Line Testing
A series of experiments involving MCF7 cancer cells demonstrated that treatment with 5-(4-bromophenethyl)-1H-tetrazole resulted in a dose-dependent decrease in cell viability. Molecular docking studies indicated strong binding affinity to key proteins involved in cell cycle regulation, further supporting its role as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Halogen-Substituted Phenyl Tetrazoles

Structural analogs with halogen substitutions at the phenyl ring exhibit distinct physicochemical and biological properties:

Compound Melting Point (°C) Yield (%) Key Applications/Properties Reference
5-(4-Bromophenyl)-1H-tetrazole Not reported 85 Catalyst studies (MoO₃), XRD-confirmed structure
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 145–147 78 Lower polarity due to methyl group; IR/NMR data reported
5-(3,5-Dinitrophenyl)-1H-tetrazole 210 (decomp.) 65 Energetic materials; high thermal stability
5-(4-Methyl-3-nitrophenyl)-1H-tetrazole 182–184 72 Coordination chemistry; MOF construction

Key Observations :

  • Thermal Stability : Nitro-substituted derivatives (e.g., 3,5-dinitrophenyl) exhibit higher decomposition temperatures, making them suitable for energetic applications .
Thioether- and Sulfanyl-Substituted Tetrazoles

Compounds with sulfur-containing substituents demonstrate modified electronic profiles and bioactivity:

Compound Melting Point (°C) Yield (%) Key Applications/Properties Reference
5-[(4-Chlorobenzyl)thio]-1H-tetrazole 160–162 68 Antitubercular activity; SAR studies
5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole 118–120 75 Drug-like properties; ChemSpider ID: 586780
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole Not reported 82 Antimicrobial potential; MDL: MFCD04069853

Key Observations :

  • Sulfur Effects : Thioether/sulfanyl groups increase lipophilicity, enhancing membrane permeability in drug candidates .
  • Bioactivity : Thioether-linked tetrazoles show promise in antitubercular and anti-inflammatory applications, likely due to improved target binding .
Energetic Tetrazole Derivatives

Nitrogen-rich tetrazoles with nitro/nitramino groups are critical in high-energy materials:

Compound Density (g/cm³) Detonation Velocity (m/s) Key Properties Reference
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole 1.87 8500 High thermal stability (Tₐ = 220°C)
H2DNP-5T (5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole) 1.91 8800 Enhanced density via π–π interactions
5-(5-Azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole 1.78 8200 Sensitive to impact/friction; used in primers

Key Observations :

  • Performance : Nitro groups and fused heterocycles (e.g., pyrazole-tetrazole hybrids) improve detonation performance and density .
  • Safety : Azido derivatives, while energetic, require careful handling due to sensitivity .
Pharmacologically Active Tetrazoles

Tetrazoles with aryl/heteroaryl substituents are explored for therapeutic applications:

Compound Biological Activity Mechanism/Pathway Reference
5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) Anti-inflammatory, analgesic, vasorelaxant NO/cGMP pathway; K⁺ channel modulation
5-[4'-(Substituted-methyl)biphenyl-2-yl]-1H-tetrazoles Angiotensin II antagonism Hypertension treatment
1,5-Bis(3,4,5-trimethoxyphenyl)-1H-tetrazole Anticancer (tubulin inhibition) Structural analog of combretastatin A-4

Key Observations :

  • Structural Flexibility : Biphenyl and pyrazole moieties enhance target selectivity (e.g., angiotensin receptors ).
  • Mechanistic Diversity: NO/cGMP pathway modulation in vasorelaxant tetrazoles contrasts with tubulin inhibition in anticancer derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromophenethyl)-1H-tetrazole?

The synthesis typically involves cyclization reactions. For example, a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C yields tetrazole derivatives efficiently. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification . Alternative methods include cyclization with phosphorous oxychloride at elevated temperatures (120°C), as demonstrated for structurally related tetrazoles .

Q. What spectroscopic techniques confirm the structural integrity of 5-(4-bromophenethyl)-1H-tetrazole?

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, tetrazole ring vibrations at ~1000–1200 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the tetrazole ring (δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

Q. How can purity and stability be assessed during synthesis?

Purity is confirmed via HPLC (>95%) and melting point analysis (e.g., sharp melting points between 212–231°C for related tetrazoles) . Stability under reaction conditions (e.g., high temperature) is evaluated by comparing pre- and post-reaction FT-IR spectra to detect decomposition .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of 5-(4-bromophenethyl)-1H-tetrazole?

Density Functional Theory (DFT) simulations calculate HOMO-LUMO gaps to predict reactivity. For example, the bromophenethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies . Molecular Dynamics (MD) simulations further assess conformational stability in solvent environments .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., tranilast for angiotensin II antagonism studies) .
  • Structural Analog Comparison : Compare activity with analogs like 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole to isolate the bromophenethyl group’s contribution .
  • Purity Reassessment : Use impurity standards (e.g., Losartan potassium Imp. E) to rule out contaminants affecting results .

Q. How does the bromophenethyl group influence interactions with biological targets?

X-ray crystallography of similar compounds (e.g., 4-(4-bromophenyl)-1,2,4-triazole derivatives) reveals halogen bonding between bromine and active-site residues (e.g., Ser129 in monoacylglycerol lipase) . Docking studies show enhanced hydrophobic interactions due to the phenethyl moiety, improving binding affinity .

Q. What methodologies optimize regioselectivity in tetrazole functionalization?

  • Protecting Groups : Use trityl groups to block the 1-position, enabling selective substitution at the 5-position .
  • Catalytic Conditions : Nano-TiCl₄·SiO₂ catalysts improve yield in cycloaddition reactions for 5-substituted tetrazoles .

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